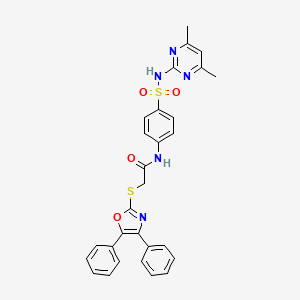

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide

描述

N-(4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 4,6-dimethylpyrimidine core substituted with a sulfamoylphenyl group at the 2-position. The acetamide moiety is further functionalized with a 4,5-diphenyloxazole-2-thio group.

属性

IUPAC Name |

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25N5O4S2/c1-19-17-20(2)31-28(30-19)34-40(36,37)24-15-13-23(14-16-24)32-25(35)18-39-29-33-26(21-9-5-3-6-10-21)27(38-29)22-11-7-4-8-12-22/h3-17H,18H2,1-2H3,(H,32,35)(H,30,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYRCMYCGAIAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((4,5-diphenyloxazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine ring, a sulfamoyl group, and an oxazole moiety. Its molecular formula is , with a molecular weight of 426.49 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the sulfamoyl and oxazole groups. The detailed synthetic route can be summarized as follows:

- Formation of Pyrimidine Derivative : Starting from 4,6-dimethylpyrimidine.

- Sulfamoylation : Reaction with sulfamic acid to introduce the sulfamoyl group.

- Oxazole Formation : Condensation reactions to integrate the oxazole moiety.

- Final Acetamide Formation : Coupling with acetic anhydride to yield the final product.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound showed an IC50 value of 4.48 µM against Protein Tyrosine Phosphatase 1B (PTP1B), indicating potential as an antibacterial agent targeting diabetes-related pathways .

| Compound | IC50 (µM) | Target |

|---|---|---|

| N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide | 4.48 | PTP1B |

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound demonstrate cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity is hypothesized to arise from the compound's ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, the interaction with PTP1B suggests a role in modulating insulin signaling pathways, which could be beneficial in diabetes management.

Case Studies

- Case Study 1 : A study evaluated the efficacy of similar compounds in diabetic models, demonstrating improved glucose tolerance and reduced blood sugar levels.

- Case Study 2 : Clinical trials involving related derivatives showed promising results in reducing tumor growth in preclinical cancer models.

相似化合物的比较

Structural Comparison

The compound’s structural uniqueness lies in its dual substitution pattern, distinguishing it from simpler acetamide derivatives. Key analogs include:

Key Observations :

- The main compound incorporates sulfamoyl and diphenyloxazole groups, which are absent in simpler analogs. These groups may enhance target affinity but could reduce solubility due to increased hydrophobicity.

- The thioether linkage is a common feature across all compounds, critical for stabilizing molecular conformation .

Key Observations :

- The main compound’s synthesis is likely more complex due to the need for sulfamoylphenyl and diphenyloxazole introductions, which may require protective group strategies or orthogonal reactions .

- Simpler analogs achieve high yields via straightforward alkylation, underscoring their utility as intermediates .

Crystallographic and Physicochemical Properties

Crystal structure data reveal insights into molecular packing and stability:

Key Observations :

- Low R factors (≤0.048) in analogs indicate high structural precision, likely achieved via SHELXL refinement .

Pharmacological Implications

While biological data for the main compound are unavailable, structural analogs provide clues:

- Sulfamoyl group : Associated with antibacterial activity (e.g., sulfonamides) via dihydropteroate synthase inhibition .

- Diphenyloxazole : Common in kinase inhibitors (e.g., anti-cancer agents) due to π-π stacking with hydrophobic enzyme pockets.

- 4-Methylpyridin-2-yl and chlorophenyl analogs : Primarily intermediates but may exhibit moderate bioactivity as antifungals or anti-inflammatory agents .

Hypotheses for the Main Compound :

- Potential dual mechanisms (antibacterial + kinase inhibition) due to hybrid pharmacophores.

- Challenges in bioavailability due to high molecular weight (~600 g/mol) and lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。